molecular formula C8H12F3NO3S B155003 Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate CAS No. 1808-40-8

Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate

Cat. No. B155003
CAS RN: 1808-40-8
M. Wt: 259.25 g/mol
InChI Key: GRAAOQUKOGOXJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate is a chemical compound that belongs to the class of trifluoroacetylated amino acid derivatives. It is commonly used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate is not well understood. However, it is believed to act as a nucleophile, reacting with electrophilic groups in the target molecule. This can lead to the formation of covalent bonds between Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate and the target molecule.

Biochemical And Physiological Effects

Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as chymotrypsin and trypsin. It has also been shown to have anti-inflammatory and analgesic effects. Additionally, Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate has been studied for its potential use in cancer treatment.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for use in research. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research involving Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate. One area of interest is its potential use in drug delivery systems. It has also been studied for its potential use in cancer treatment, and further research in this area could lead to the development of new cancer therapies. Additionally, Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate could be used as a building block in the synthesis of new peptides and proteins with unique properties. Finally, further research is needed to better understand its mechanism of action and potential applications in various fields of science.

Synthesis Methods

Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-methylthiobutanoic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The resulting product is then treated with methanol to form Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate.

Scientific Research Applications

Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate has a wide range of potential applications in scientific research. It has been used as a building block in the synthesis of various peptides and proteins. It is also used as a reagent in the synthesis of various pharmaceuticals and agrochemicals. Additionally, Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate has been studied for its potential use as a drug delivery system.

properties

CAS RN

1808-40-8

Product Name

Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate

Molecular Formula

C8H12F3NO3S

Molecular Weight

259.25 g/mol

IUPAC Name

methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate

InChI

InChI=1S/C8H12F3NO3S/c1-15-6(13)5(3-4-16-2)12-7(14)8(9,10)11/h5H,3-4H2,1-2H3,(H,12,14)

InChI Key

GRAAOQUKOGOXJR-UHFFFAOYSA-N

SMILES

COC(=O)C(CCSC)NC(=O)C(F)(F)F

Canonical SMILES

COC(=O)C(CCSC)NC(=O)C(F)(F)F

synonyms

N-TFA-DL-METHIONINE METHYL ESTER

Origin of Product

United States

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